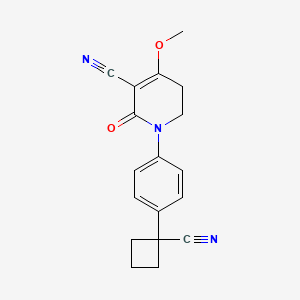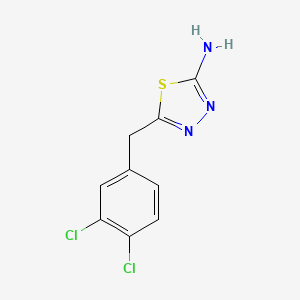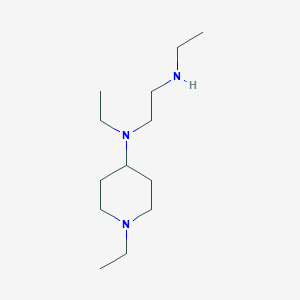
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C13H29N3 and a molecular weight of 227.39 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-ethylpiperidine with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but different substituents.
N-(1-Naphthyl)ethane-1,2-diamine: Contains a naphthyl group instead of the piperidine ring.
Uniqueness
N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of ethyl and piperidine substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H29N3 |
|---|---|
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N,N'-diethyl-N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H29N3/c1-4-14-9-12-16(6-3)13-7-10-15(5-2)11-8-13/h13-14H,4-12H2,1-3H3 |
Clé InChI |
MVFINVSMOWKNES-UHFFFAOYSA-N |
SMILES canonique |
CCNCCN(CC)C1CCN(CC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


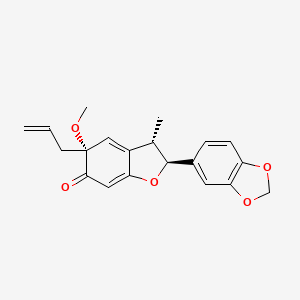
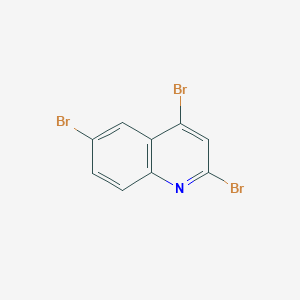

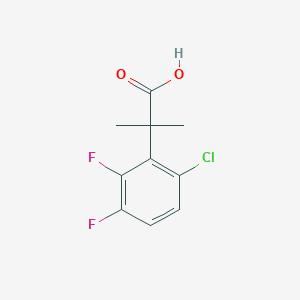
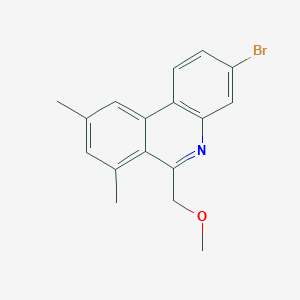
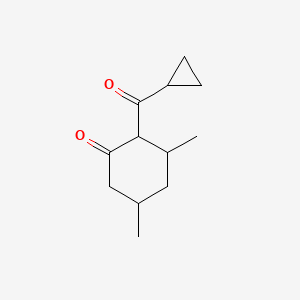
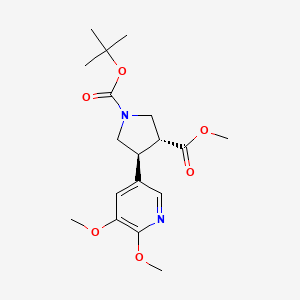
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

